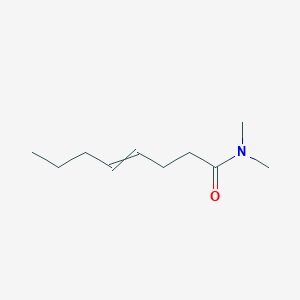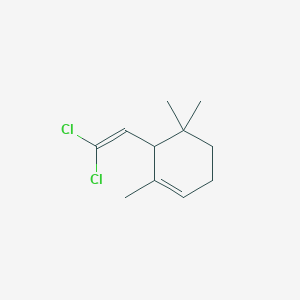![molecular formula C7H11N5O2S B14360938 [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)
[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea: is a complex organic compound characterized by its unique structure, which includes both hydroxyimino and thiourea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea typically involves the reaction of cyclohexanone with hydroxylamine to form the corresponding oxime. This oxime is then reacted with thiourea under specific conditions to yield the desired compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the oxime and subsequent reaction with thiourea .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amines.
Substitution: The thiourea group can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents .
Medicine: In medicine, this compound is explored for its antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial drugs .
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its ability to form stable complexes with metals and other compounds .
Mechanism of Action
The mechanism of action of [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea involves its interaction with specific molecular targets, such as enzymes or metal ions. The hydroxyimino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiourea group can chelate metal ions, altering their reactivity and leading to various biological effects .
Comparison with Similar Compounds
Cyclohexanone oxime: Similar in structure but lacks the thiourea group.
Thiourea: Contains the thiourea group but lacks the hydroxyimino groups.
Hydroxyimino derivatives: Compounds with hydroxyimino groups but different core structures.
Uniqueness: The uniqueness of [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea lies in its combination of hydroxyimino and thiourea groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H11N5O2S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea |
InChI |
InChI=1S/C7H11N5O2S/c8-7(15)10-9-6-4(11-13)2-1-3-5(6)12-14/h13-14H,1-3H2,(H3,8,10,15)/b9-6?,11-4+,12-5? |
InChI Key |
YZIXRDWVUVBLFL-SQTLECQCSA-N |
Isomeric SMILES |
C1CC(=NO)C(=NNC(=S)N)/C(=N/O)/C1 |
Canonical SMILES |
C1CC(=NO)C(=NNC(=S)N)C(=NO)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


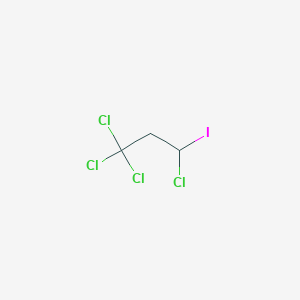
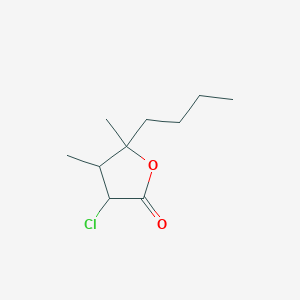
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)

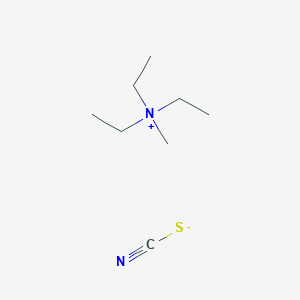
![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
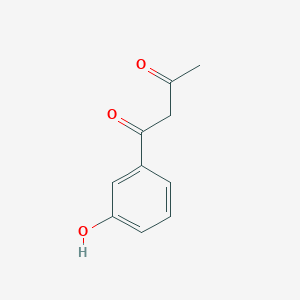
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
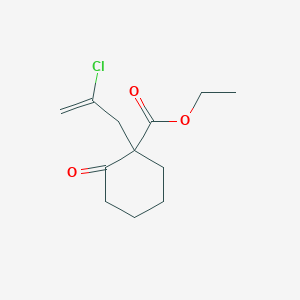
![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine](/img/structure/B14360918.png)
